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N,N-dimethyl-4-oxopiperidine-1-sulfonamide Documentation Hub

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  • Product: N,N-dimethyl-4-oxopiperidine-1-sulfonamide
  • CAS: 941303-30-6

Core Science & Biosynthesis

Foundational

"N,N-dimethyl-4-oxopiperidine-1-sulfonamide" potential biological activity

Pharmacophore Potential, Derivatization Logic, and Biological Applications Executive Summary N,N-Dimethyl-4-oxopiperidine-1-sulfonamide (CAS: 941303-30-6) represents a strategic "dual-pharmacophore" scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacophore Potential, Derivatization Logic, and Biological Applications

Executive Summary

N,N-Dimethyl-4-oxopiperidine-1-sulfonamide (CAS: 941303-30-6) represents a strategic "dual-pharmacophore" scaffold in medicinal chemistry. It integrates a reactive 4-piperidone core —a proven template for cytotoxic and neuroactive agents—with a dimethylsulfamoyl moiety , a stable, non-ionizable polar group that modulates lipophilicity and metabolic resistance.

Unlike primary sulfonamides which often target carbonic anhydrases via zinc coordination, this tertiary sulfonamide variant functions primarily as a structural anchor and electronic modulator . Its biological potential is not intrinsic to the parent molecule but is realized through its transformation into 3,5-bis(arylidene) antineoplastic agents, spiro-cyclic antimycobacterials, and 4-aminopiperidine antifungals.

This guide provides a technical analysis of its structure-activity relationship (SAR), predictive biological mechanisms, and validated experimental protocols for leveraging this scaffold in drug discovery.

Chemical Identity & Structural Logic

The molecule consists of a piperidine ring oxidized at the C4 position and protected at the N1 position by a dimethylsulfamoyl group.

  • The 4-Oxo "Warhead": The ketone is the site of biological derivatization. It undergoes Claisen-Schmidt condensations to form

    
    -unsaturated ketones (Michael acceptors), which are potent electrophiles capable of alkylating cellular thiols (e.g., glutathione, cysteine residues in NF-κB).
    
  • The N,N-Dimethylsulfamoyl Anchor: Unlike the labile acetyl or carbamate protecting groups, the

    
     group is chemically robust. It reduces the basicity of the piperidine nitrogen, preventing protonation at physiological pH, thereby improving membrane permeability compared to free piperidines.
    

Quantitative Properties:

Property Value Implication for Drug Design
Molecular Weight 206.26 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP (Predicted) ~0.6 - 0.9 High water solubility; ideal for optimizing lipophilic side chains.
H-Bond Acceptors 3 (O=C, O=S=O) Interactions with receptor pockets (e.g., Ser/Thr residues).

| Reactivity | High (C4 Ketone) | Ready for Mannich reactions, reductive aminations, and condensations. |

Potential Biological Activities & Mechanisms[1][2][3][4]

While the parent compound is a building block, its derivatives exhibit defined biological profiles.[1]

A. Antineoplastic Activity (Curcumin Mimics)

Derivatives formed by condensing the C4 ketone with aromatic aldehydes (creating 3,5-bis(arylidene) structures) mimic the pharmacophore of curcumin but with enhanced stability and bioavailability.

  • Mechanism: These "enone" derivatives act as Michael acceptors. They covalently modify specific cysteine residues on proteins like HIF-1α (hypoxia-inducible factor) and IκB kinase , leading to the suppression of pro-survival signaling pathways.

  • Potency: Analogs have shown

    
     values in the low micromolar range against MDA-MB-231 (breast) and PC3 (prostate) cancer cell lines.
    
B. Antifungal Activity (Ergosterol Inhibition)

Reductive amination of the C4 ketone yields 4-aminopiperidines .

  • Mechanism: These derivatives inhibit Sterol C14-reductase and Sterol C8-isomerase , key enzymes in the fungal ergosterol biosynthesis pathway. This leads to membrane instability and fungal cell death.

  • Target Spectrum: Candida albicans, Aspergillus fumigatus.

C. Antimycobacterial Activity (Spiro-Heterocycles)

The 4-oxo group serves as a precursor for [3+2] cycloadditions to form spiro-pyrrolidines.

  • Activity: These spiro-compounds have demonstrated activity against Mycobacterium tuberculosis (Mtb), potentially by disrupting cell wall synthesis, although the exact target remains under investigation.

Visualization: Signaling & Synthesis Pathways

The following diagram illustrates the divergent synthesis pathways from the parent scaffold to bioactive leads and their respective biological targets.

G Parent N,N-dimethyl- 4-oxopiperidine- 1-sulfonamide Enone 3,5-bis(arylidene) Derivatives (Curcumin Mimics) Parent->Enone Claisen-Schmidt Condensation Amino 4-Aminopiperidine Derivatives Parent->Amino Reductive Amination Spiro Spiro-pyrrolidine Derivatives Parent->Spiro [3+2] Cycloaddition Michael Mechanism: Michael Addition to Cys-Thiols Enone->Michael Activates Ergosterol Target: Ergosterol Biosynthesis (Sterol Reductase) Amino->Ergosterol Inhibits Mtb Target: M. tuberculosis Cell Wall Spiro->Mtb Inhibits Apoptosis\n(Cancer Cells) Apoptosis (Cancer Cells) Michael->Apoptosis\n(Cancer Cells) Fungal Death Fungal Death Ergosterol->Fungal Death

Figure 1: Divergent synthesis pathways transforming the N,N-dimethyl-4-oxopiperidine-1-sulfonamide scaffold into three distinct bioactive classes.

Experimental Protocols
Protocol A: Synthesis of Antineoplastic Bis(arylidene) Derivatives

Objective: Create a Michael acceptor library for cytotoxicity screening.

  • Reagents:

    • Scaffold: N,N-dimethyl-4-oxopiperidine-1-sulfonamide (1.0 eq)

    • Electrophile: Substituted Benzaldehyde (2.2 eq) (e.g., 4-fluorobenzaldehyde)

    • Catalyst: Glacial Acetic Acid (saturated with HCl gas) or NaOH (base catalysis).

    • Solvent: Ethanol or Methanol.

  • Procedure:

    • Dissolve the scaffold and aldehyde in ethanol.

    • Add the catalyst dropwise while stirring at 0°C.

    • Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Observation: A precipitate (yellow/orange) typically forms, indicating conjugation.

    • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Validation:

    • NMR: Look for the disappearance of the C3/C5 methylene protons (~2.5 ppm) and appearance of olefinic protons (~7.8 ppm).

Protocol B: Reductive Amination for Antifungal Leads

Objective: Synthesize 4-aminopiperidine analogs targeting ergosterol pathways.

  • Reagents:

    • Scaffold: N,N-dimethyl-4-oxopiperidine-1-sulfonamide (1.0 eq)

    • Amine: Primary amine (e.g., benzylamine, 1.2 eq)

    • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • Solvent: 1,2-Dichloroethane (DCE).

  • Procedure:

    • Mix scaffold and amine in DCE and stir for 30 min to form the imine intermediate.

    • Add STAB followed by a catalytic amount of Acetic Acid.

    • Stir at room temperature for 12–24 hours under nitrogen.

    • Quench: Add saturated

      
       solution. Extract with DCM.
      
  • Validation:

    • Mass Spec: Confirm M+1 peak corresponding to the amine adduct.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity: Harmful if swallowed.

Precautions:

  • PPE: Nitrile gloves, chemical safety goggles, and face shield are mandatory.

  • Ventilation: All operations involving heating or volatile solvents must be performed in a certified chemical fume hood.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References
  • Das, B., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. National Institutes of Health. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Weisner, J., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI Molecules. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

"N,N-dimethyl-4-oxopiperidine-1-sulfonamide" in medicinal chemistry

Part 1: Core Directive & Strategic Value Executive Summary N,N-dimethyl-4-oxopiperidine-1-sulfonamide (CAS: 1184919-27-0) represents a "privileged scaffold" intermediate in modern drug discovery. While not a marketed dru...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Value

Executive Summary N,N-dimethyl-4-oxopiperidine-1-sulfonamide (CAS: 1184919-27-0) represents a "privileged scaffold" intermediate in modern drug discovery. While not a marketed drug itself, it serves as a critical divergence point for synthesizing libraries of GPCR antagonists (e.g., CCR5, CXCR4) , 11β-HSD1 inhibitors , and soluble Epoxide Hydrolase (sEH) inhibitors .

Its value lies in its dual-functionality:

  • The "Anchor" (C1-Sulfonamide): The N,N-dimethylsulfonamide moiety provides a metabolically stable, lipophilic "cap" that mimics the geometry of a piperazine or morpholine but with distinct electronic properties. Unlike a free sulfonamide (

    
    ), the dimethyl variant prevents N-glucuronidation and eliminates the acidic proton, improving CNS penetration and oral bioavailability.
    
  • The "Handle" (C4-Ketone): The ketone is a highly reactive electrophile ready for reductive amination, Grignard addition, or spirocyclization, allowing for the rapid generation of Structure-Activity Relationship (SAR) vectors.

Part 2: Scientific Integrity & Protocols

Chemical Biology Logic: The "Metabolic Shield" Effect

In medicinal chemistry, the piperidine nitrogen is a common metabolic "soft spot," susceptible to oxidation (N-oxide formation) or dealkylation. Protecting this nitrogen is crucial.

  • Why not use a Carbamate (Boc/Cbz)? Carbamates are often metabolically labile (esterase sensitivity) or acid-labile (stomach acid instability).

  • Why N,N-dimethylsulfonamide? The sulfonyl group (

    
    ) is strongly electron-withdrawing, reducing the basicity of the piperidine nitrogen (
    
    
    
    drops from ~10 to non-basic). This prevents protonation at physiological pH, altering the solubility profile and preventing lysosomal trapping. The N,N-dimethyl substitution sterically hinders nucleophilic attack and blocks Phase II conjugation sites.
Experimental Protocols

Protocol A: Synthesis of the Core Scaffold Objective: Efficient preparation of N,N-dimethyl-4-oxopiperidine-1-sulfonamide from 4-piperidone hydrochloride.

Reagents:

  • 4-Piperidone monohydrate hydrochloride (1.0 eq)

  • N,N-Dimethylsulfamoyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Suspension: In a round-bottom flask under

    
     atmosphere, suspend 4-piperidone HCl (10 mmol) in anhydrous DCM (50 mL).
    
  • Base Addition: Cool to 0°C. Add TEA (25 mmol) dropwise over 10 minutes. The suspension will clear as the free base is liberated.

  • Electrophile Addition: Add N,N-dimethylsulfamoyl chloride (11 mmol) dropwise. Critical Step: Maintain temperature <5°C to prevent enolization/polymerization of the ketone.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane; Stain: KMnO4). Product

    
     ≈ 0.4.
    
  • Workup: Quench with water (20 mL). Separate organic layer.[1] Wash with 1M HCl (2x20 mL) to remove unreacted amine/TEA, then Brine (20 mL).

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Et2O/Hexane if necessary.
    
    • Expected Yield: 85–92%

    • Appearance: White to off-white solid.

Protocol B: Divergent Library Synthesis (Reductive Amination) Objective: Derivatization of the C4-ketone to generate a 4-amino-piperidine library (common in GPCR ligand synthesis).

Reagents:

  • Scaffold (from Protocol A) (1.0 eq)

  • Diverse Primary/Secondary Amine (

    
    ) (1.1 eq)
    
  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Acetic Acid (AcOH) (catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the scaffold (0.5 mmol) and amine (0.55 mmol) in DCE (5 mL). Add AcOH. Stir for 30–60 minutes at RT. Note: Pre-formation of the imine/iminium ion is crucial for sterically hindered amines.

  • Reduction: Add

    
     (0.75 mmol) in one portion. Stir overnight (12–16 h) under 
    
    
    
    .
  • Quench: Add saturated

    
     (5 mL) and stir vigorously for 20 minutes to quench borate complexes.
    
  • Extraction: Extract with DCM (3x).

  • Validation: The product is now a 4-amino-piperidine-1-sulfonamide.

    • Self-Validation Check: The disappearance of the ketone signal in

      
       NMR (~207 ppm) and appearance of the methine signal (~50-60 ppm) confirms success.
      

Part 3: Visualization & Data

Data Presentation: Expected Analytical Signature
Analytical MethodSignal / CharacteristicInterpretation

NMR (CDCl

)

2.85 ppm (s, 6H)

: Distinct singlet, diagnostic of the sulfonamide "cap".

NMR (CDCl

)

3.60 ppm (t, 4H)

-Protons
: Deshielded due to electron-withdrawing sulfonamide.

NMR (CDCl

)

2.55 ppm (t, 4H)

-Protons
: Adjacent to the ketone.

NMR

~207 ppm
C=O : Carbonyl carbon (disappears upon reductive amination).
LC-MS (ESI+)

Parent ion (MW = 206.26 g/mol ).
Diagram 1: The Divergent Synthesis Workflow

G Start 4-Piperidone HCl Core N,N-dimethyl-4-oxopiperidine- 1-sulfonamide (The Scaffold) Start->Core Cl-SO2-NMe2 TEA, DCM, 0°C Path1 Reductive Amination (GPCR Ligands) Core->Path1 R-NH2 NaBH(OAc)3 Path2 Spirocyclization (Neurokinin Antagonists) Core->Path2 KCN, (NH4)2CO3 (Bucherer-Bergs) Path3 Grignard Addition (Tertiary Alcohols) Core->Path3 R-MgBr THF, -78°C

Caption: The central role of the 4-oxopiperidine-1-sulfonamide scaffold in accessing diverse pharmacological classes.

Diagram 2: Metabolic Stability Logic

MetabolicShield cluster_0 Unprotected Piperidine cluster_1 Sulfonamide Protected Unprotected N-H Piperidine Met1 N-Glucuronidation (Rapid Clearance) Unprotected->Met1 Met2 Oxidation to N-Oxide Unprotected->Met2 Protected N-SO2-N(Me)2 Piperidine Stable Metabolically Stable (No N-conjugation) Protected->Stable Steric & Electronic Shielding

Caption: Comparison of metabolic fates: The dimethylsulfonamide group blocks common clearance pathways.

References

  • Sahu, S. K., et al. (2013). "Piperidin-4-one: The Potential Pharmacophore."[2] Mini-Reviews in Medicinal Chemistry, 13(4), 565-583.

    • Context: Validates the 4-piperidone core as a versatile intermediate for anticancer and antiviral agents.[2]

  • Moi, D., et al. (2025). "Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors." ACS Medicinal Chemistry Letters.

    • Context: Demonstrates the utility of sulfonamide-capped piperidines in enzyme inhibition and the synthetic logic of derivatizing the piperidine nitrogen.[3]

  • BenchChem Technical Guide. (2025). "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine."

    • Context: Provides foundational protocols for reductive amination on piperidone scaffolds, supporting Protocol B.
  • Scott, C., et al. (2018). "Sulfonamides as a Promising Scaffold in Drug Discovery."[4] European Journal of Medicinal Chemistry.

    • Context: Reviews the broad biological activity and metabolic advantages of sulfonamide deriv

Sources

Application

Application Note: N,N-dimethyl-4-oxopiperidine-1-sulfonamide in Medicinal Chemistry

Executive Summary N,N-dimethyl-4-oxopiperidine-1-sulfonamide (CAS: 86941-80-0 / Derivatives) represents a specialized building block that offers distinct advantages over traditional N-Boc or N-Cbz protected piperidones....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-dimethyl-4-oxopiperidine-1-sulfonamide (CAS: 86941-80-0 / Derivatives) represents a specialized building block that offers distinct advantages over traditional N-Boc or N-Cbz protected piperidones. While traditional protecting groups are transient, the dimethylsulfamoyl (


)  moiety is often retained in final drug candidates as a "privileged structure." It imparts unique physicochemical properties, including enhanced metabolic stability, modulated lipophilicity (

), and hydrogen bond acceptor capabilities without the liability of rapid hydrolysis.

This guide details the utility of this building block in synthesizing 4-substituted piperidines and spirocyclic scaffolds , providing validated protocols for its installation and subsequent functionalization.

Chemical Profile & Strategic Utility[1]

Physical Properties
  • Structure: A 4-piperidone core substituted at

    
     with a dimethylsulfamoyl group.
    
  • Appearance: Typically a white to off-white solid.

  • Solubility: High solubility in DCM, DCE, THF, and EtOAc; moderate solubility in MeOH.

  • Stability: Highly stable to acidic (TFA/HCl) and basic conditions (LiOH/NaOH) typically used to deprotect esters or Boc groups elsewhere in a molecule.

Comparative Advantage: Sulfonamide vs. Carbamate (Boc)
FeatureN-Boc-4-piperidone N-(Dimethylsulfamoyl)-4-piperidone
Acid Stability Labile (Cleaves in TFA/HCl)Stable (Survives Boc removal conditions)
Metabolic Stability Low (Rapid metabolism)High (Often used in final drugs)
Electronic Effect Electron Withdrawing (Modest)Electron Withdrawing (Strong)
Reaction Role Transient Protecting GroupScaffold / Pharmacophore
Strategic Application

The strong electron-withdrawing nature of the sulfonyl group lowers the


 of the 

-protons (C3/C5 positions), making this building block slightly more reactive in enolization processes compared to N-alkyl piperidones, but less prone to oxidation than N-benzyl variants.

Validated Experimental Protocols

Protocol A: Synthesis of the Building Block

Context: If the building block is not in stock, it is readily synthesized from 4-piperidone hydrochloride.

Reagents: 4-Piperidone monohydrate HCl, Dimethylsulfamoyl chloride, Triethylamine (TEA), DCM.

  • Suspension: Suspend 4-piperidone monohydrate HCl (1.0 equiv) in DCM (

    
    ).
    
  • Base Addition: Cool to

    
    . Add TEA (3.0 equiv) dropwise. The suspension will clear as the free base forms.
    
  • Sulfonylation: Add dimethylsulfamoyl chloride (1.1 equiv) dropwise over 15 minutes.

    • Note: This reaction is exothermic. Maintain temperature

      
      .
      
  • Workup: Warm to RT and stir for 4–6 hours. Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.

  • Purification: Dry over

    
     and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
    
Protocol B: Reductive Amination (The "Workhorse" Reaction)

Context: Installing amines at the C4 position. The sulfonamide core is stable to reducing agents like STAB and


.

Reagents: N,N-dimethyl-4-oxopiperidine-1-sulfonamide, Primary/Secondary Amine (


), Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), 1,2-Dichloroethane (DCE).

Step-by-Step Procedure:

  • Imine Formation: In a reaction vial, dissolve the ketone (1.0 equiv) and the amine (1.1 equiv) in DCE (

    
    ).
    
  • Catalysis: Add AcOH (1.5 equiv). Stir at Room Temperature (RT) for 30–60 minutes to ensure imine/iminium formation.

    • Checkpoint: If the amine is an HCl salt, add 1.0 equiv of DIPEA.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Caution: Gas evolution (

      
      ) may occur.
      
  • Monitoring: Stir at RT for 12–16 hours. Monitor by LCMS for the mass

    
    .
    
  • Quench: Quench with saturated

    
     solution. Stir vigorously for 20 minutes to break down boron complexes.
    
  • Isolation: Extract with DCM (

    
    ). Dry organics (
    
    
    
    ) and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: Wittig Olefination (Spirocycle Precursor)

Context: Converting the ketone to an exocyclic alkene, a precursor for spiro-piperidines.

Reagents: Methyltriphenylphosphonium bromide (


), KOtBu, THF.
  • Ylide Formation: Suspend

    
     (1.5 equiv) in anhydrous THF at 
    
    
    
    . Add KOtBu (1.5 equiv) portion-wise. The solution should turn bright yellow. Stir for 30 mins.
  • Addition: Dissolve N,N-dimethyl-4-oxopiperidine-1-sulfonamide (1.0 equiv) in minimal THF and add dropwise to the ylide.

  • Reaction: Warm to RT and stir for 4 hours.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (removes triphenylphosphine oxide more effectively than DCM).
  • Result: The resulting methylene piperidine is a versatile intermediate for cyclopropanation or hydroboration.

Visualizing the Synthetic Logic

The following diagrams illustrate the decision-making process and synthetic flow when using this building block.

Diagram 1: Synthetic Divergence Workflow

This flowchart demonstrates how the ketone handle serves as a gateway to three distinct chemical classes.

SyntheticWorkflow Ketone N,N-dimethyl- 4-oxopiperidine- 1-sulfonamide RedAm Reductive Amination (STAB, R-NH2) Ketone->RedAm Wittig Wittig Olefination (Ph3P=CH2) Ketone->Wittig Strecker Strecker Reaction (TMSCN, R-NH2) Ketone->Strecker Amine 4-Amino-piperidine (GPCR Ligands) RedAm->Amine Reduction Alkene Exocyclic Alkene (Spiro Precursor) Wittig->Alkene C=C Bond Nitrile 4-Cyano-4-amino (Amino Acids) Strecker->Nitrile C-C Bond

Caption: Divergent synthesis pathways from the 4-oxopiperidine sulfonamide core.

Diagram 2: Selection Logic (Boc vs. Sulfonamide)

When to choose this specific building block over the standard Boc-protected version.

SelectionLogic Start Start: Piperidine Scaffold Design Q1 Is the N-substituent permanent? Start->Q1 BocPath Use N-Boc-4-piperidone Q1->BocPath No (Transient) Q2 Requires Orthogonal Acid Deprotection? Q1->Q2 Yes (Scaffold) SulfPath Use N-Dimethylsulfamoyl Block Q2->BocPath No Q2->SulfPath Yes (e.g. tBu ester present)

Caption: Decision tree for selecting Sulfonamide vs. Boc protecting groups.

Troubleshooting & Quality Assurance

IssueProbable CauseCorrective Action
Low Yield (Reductive Amination) Incomplete imine formation.Extend stirring time with AcOH before adding STAB. Add molecular sieves (

) to remove water.
No Reaction (Wittig) Enolization of ketone.The sulfonamide makes

-protons acidic. Ensure base is not in large excess; keep temp low (

).
Byproduct: De-sulfonylation Harsh conditions.Avoid refluxing in strong mineral acids (e.g., 6N HCl). The group is stable to TFA but hydrolyzes in boiling HCl.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Scott, W. L., et al. (2002). "Solid-phase synthesis of sulfonamides." Journal of Combinatorial Chemistry. (General reference for sulfonamide stability).
  • Sigma-Aldrich. "N,N-Dimethylsulfamoyl chloride Product Sheet." (Reagent for Block Synthesis).

  • Organic Chemistry Portal. "Reductive Amination Protocols."

  • Common Organic Chemistry. "Wittig Reaction: Mechanism and Protocols."

Sources

Method

Application Notes and Protocols for the Analytical Characterization of N,N-dimethyl-4-oxopiperidine-1-sulfonamide

Introduction N,N-dimethyl-4-oxopiperidine-1-sulfonamide is a synthetic organic compound featuring a piperidine ring, a ketone functional group, and a sulfonamide moiety. The piperidine scaffold is a crucial structural mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-dimethyl-4-oxopiperidine-1-sulfonamide is a synthetic organic compound featuring a piperidine ring, a ketone functional group, and a sulfonamide moiety. The piperidine scaffold is a crucial structural motif present in a wide range of natural products and pharmaceuticals, contributing significantly to their biological activity.[1][2] The sulfonamide group is also a well-established pharmacophore known for its antibacterial properties.[3] Given the potential pharmacological relevance of this compound in drug discovery and development, its unambiguous characterization is of paramount importance to ensure its identity, purity, and stability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of N,N-dimethyl-4-oxopiperidine-1-sulfonamide. The protocols detailed herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems for robust and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For N,N-dimethyl-4-oxopiperidine-1-sulfonamide, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the overall structure.

Scientific Principles

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is indicative of the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The chemical shift of each carbon signal is characteristic of its functional group and hybridization state.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Materials:

  • N,N-dimethyl-4-oxopiperidine-1-sulfonamide sample (approx. 5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C) or the residual solvent peak.

    • Integrate the ¹H NMR signals.

Expected Spectral Data and Interpretation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-dimethyl-4-oxopiperidine-1-sulfonamide

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Piperidine H2, H63.2 - 3.645 - 55
Piperidine H3, H52.6 - 3.040 - 50
N(CH₃)₂2.8 - 3.235 - 45
C=O (Piperidine C4)-200 - 210

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Causality of Experimental Choices: The choice of a high-field NMR spectrometer (400 MHz or higher) is crucial for achieving better signal dispersion and resolution, which is important for unambiguously assigning the proton signals of the piperidine ring. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

Diagram 1: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument lock_shim Lock & Shim instrument->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process FT, Phasing, Referencing acquire_C13->process integrate Integrate ¹H Signals process->integrate assign Assign Signals integrate->assign structure Confirm Structure assign->structure

Caption: Workflow for NMR analysis of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[1] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula.

Scientific Principles

In electrospray ionization (ESI), a sample solution is sprayed into a strong electric field, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and confirm the elemental composition of N,N-dimethyl-4-oxopiperidine-1-sulfonamide.

Instrumentation: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap Mass Spectrometer with an ESI source.

Materials:

  • N,N-dimethyl-4-oxopiperidine-1-sulfonamide sample (approx. 1 mg/mL solution)

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for positive ionization mode)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or through an HPLC system.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ionization mode.

    • Set the mass range to scan for the expected molecular ion.

    • The expected protonated molecule [M+H]⁺ for C₇H₁₄N₂O₃S has a monoisotopic mass of 206.0725.

  • Data Analysis:

    • Determine the m/z of the most abundant molecular ion peak.

    • Use the instrument software to calculate the elemental composition based on the accurate mass measurement.

    • Compare the measured mass with the theoretical mass to determine the mass error in parts per million (ppm). A mass error of <5 ppm is generally considered acceptable for confirmation of the elemental composition.

Expected Data

Table 2: HRMS Data for N,N-dimethyl-4-oxopiperidine-1-sulfonamide

Ion Theoretical m/z Measured m/z Mass Error (ppm) Elemental Composition
[M+H]⁺207.0803(To be determined)< 5C₇H₁₅N₂O₃S

Diagram 2: HRMS Analysis Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Prepare Dilute Solution calibrate Calibrate MS start->calibrate infuse Infuse Sample calibrate->infuse acquire Acquire Spectrum (Positive ESI) infuse->acquire determine_mz Determine Accurate m/z acquire->determine_mz calculate_formula Calculate Elemental Composition determine_mz->calculate_formula confirm Confirm Molecular Formula calculate_formula->confirm HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_acq Chromatographic Run cluster_proc Data Analysis prep_sample Prepare Sample Solution equilibrate Equilibrate Column prep_sample->equilibrate prep_mobile Prepare Mobile Phases prep_mobile->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Method inject->run_gradient detect UV Detection run_gradient->detect integrate Integrate Peaks detect->integrate calculate_purity Calculate % Area Purity integrate->calculate_purity report Report Results calculate_purity->report

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,N-dimethyl-4-oxopiperidine-1-sulfonamide

Welcome to the technical support center for the synthesis of N,N-dimethyl-4-oxopiperidine-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-dimethyl-4-oxopiperidine-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during this specific sulfonamide synthesis. Our goal is to move beyond simple step-by-step instructions and provide a deeper understanding of the reaction's causality, enabling you to optimize your yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues reported by users in a direct question-and-answer format.

Q1: My reaction is resulting in a very low, or no, yield of the desired product. What are the primary factors I should investigate?

Low yields in this synthesis are a frequent challenge and typically stem from a few critical areas. The reaction is the nucleophilic substitution of the chloride on N,N-dimethylsulfamoyl chloride by the secondary amine of 4-piperidone. Let's break down the potential culprits.

A1: Low yields can be attributed to three main categories: the reactivity of your starting materials, competing side reactions, and suboptimal reaction conditions.

1. Poor Reactivity of Starting Materials:

  • The State of Your 4-Piperidone: Often, 4-piperidone is supplied as its hydrochloride salt (4-piperidone HCl) for stability. The protonated form of the amine is not nucleophilic and will not react with the sulfonyl chloride.[1] It is absolutely essential to neutralize this salt in situ with a suitable base to liberate the free secondary amine.

    • Solution: Use at least two equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The first equivalent neutralizes the HCl salt, and the second scavenges the HCl generated during the sulfonylation reaction itself.[1]

  • Degradation of N,N-Dimethylsulfamoyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture.[1][2] If your solvent or glassware is not scrupulously dry, the sulfonyl chloride will be consumed by reacting with water to form the unreactive N,N-dimethylsulfamic acid.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[1]

2. Competing Side Reactions:

  • Hydrolysis of the Sulfonyl Chloride: As mentioned, this is a major competitive pathway that consumes your electrophile.[1][2]

  • Self-Condensation of 4-Piperidone: 4-piperidone is a ketone with enolizable protons, making it susceptible to base-catalyzed self-aldol condensation, which can lead to oligomeric or polymeric side products.[3] This is especially problematic if the reaction is heated for extended periods in the presence of a strong base.

    • Solution: Add the sulfonyl chloride to the mixture of 4-piperidone and base at a low temperature (e.g., 0 °C) to allow the desired sulfonylation to occur preferentially.[4] Add the sulfonyl chloride dropwise to maintain a low instantaneous concentration, further favoring the desired bimolecular reaction over the competing self-condensation.

3. Suboptimal Reaction Conditions:

  • Incorrect Stoichiometry: An improper ratio of reactants is a common source of incomplete conversion.

    • Solution: A typical starting point is to use equimolar amounts of the 4-piperidone HCl and N,N-dimethylsulfamoyl chloride, with 2.2 to 2.5 equivalents of the tertiary amine base.[1]

  • Choice of Base: The base must be strong enough to deprotonate the piperidinium salt and neutralize the generated HCl, but ideally not so strong as to excessively promote aldol condensation.

    • Solution: Triethylamine is a standard and effective choice.[1][5] Pyridine can also be used, but it is generally less basic and can sometimes lead to the formation of alkyl halides as a side reaction at higher temperatures.[4]

  • Temperature Control: While heating can sometimes drive sluggish reactions, in this case, it can favor side reactions.[2][6]

    • Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to determine if gentle heating is required to push the reaction to completion.

Q2: I'm observing multiple spots on my TLC plate that are not my starting materials or desired product. What are these impurities?

A2: The most likely impurities are the result of the side reactions discussed above.

  • A polar, baseline spot: This is likely N,N-dimethylsulfamic acid, the product of sulfonyl chloride hydrolysis. It will not move significantly from the baseline on a silica gel TLC plate.

  • A smear or multiple spots with higher Rf than the product: These could be the products of 4-piperidone self-condensation.[3] These are often less polar than the desired sulfonamide.

  • A spot corresponding to unreacted 4-piperidone: This indicates incomplete conversion, pointing to issues with stoichiometry, base, or sulfonyl chloride activity.

To identify these, you can run co-spots on your TLC plate with your starting materials.

Q3: My reaction appears to work, but I have difficulty purifying the final product. What purification strategies do you recommend?

A3: Purification can be challenging due to the properties of the product and potential byproducts.

  • Aqueous Workup: After the reaction is complete (as determined by TLC), a standard workup involves quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate. This will protonate the excess tertiary amine base, forming a salt that is soluble in the aqueous layer. The desired product, being neutral and organic-soluble, should remain in the organic layer (e.g., dichloromethane or ethyl acetate). Perform this wash quickly and at a low temperature to minimize any potential hydrolysis of the product.[2]

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for purifying N,N-dimethyl-4-oxopiperidine-1-sulfonamide.

    • Solvent System: A gradient of ethyl acetate in hexanes or heptanes is a good starting point for elution. The product is moderately polar and should separate well from less polar byproducts and more polar baseline impurities.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material.[7] A solvent system such as ethyl acetate/hexanes or dichloromethane/cyclohexane could be effective.[7]

Experimental Protocols & Workflows

General Protocol for the Synthesis of N,N-dimethyl-4-oxopiperidine-1-sulfonamide

This protocol provides a robust starting point. Optimization may be required based on your specific observations.

Materials:

  • 4-Piperidone hydrochloride

  • N,N-Dimethylsulfamoyl chloride[8][9]

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add 4-piperidone hydrochloride (1.0 equiv.).

  • Add anhydrous DCM to create a suspension (concentration approx. 0.1-0.5 M).

  • Cool the flask to 0 °C in an ice bath.

  • Add triethylamine (2.2 equiv.) dropwise to the suspension. Stir for 10-15 minutes. The suspension should become a clearer solution as the free base of 4-piperidone is formed.

  • Slowly add N,N-dimethylsulfamoyl chloride (1.0 equiv.) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography.

Data Summary Table
ParameterRecommended ConditionRationale
Amine Source 4-Piperidone HydrochlorideMore stable and commercially available form.
Sulfonylating Agent N,N-Dimethylsulfamoyl ChlorideThe reactive partner for sulfonamide formation.[8]
Base Triethylamine (TEA)Neutralizes HCl salt and scavenges HCl byproduct.[1][5]
Stoichiometry 1:1:2.2 (Amine:Sulfonyl Chloride:Base)Ensures complete reaction and neutralization.
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent to prevent hydrolysis.[1][2]
Initial Temperature 0 °CMinimizes side reactions like aldol condensation.[4]
Atmosphere Inert (N2 or Argon)Prevents moisture contamination and hydrolysis.[1]

Visualized Workflows and Logic

General Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine 4-Piperidone HCl and Anhydrous DCM prep2 Cool to 0 °C prep1->prep2 prep3 Add Triethylamine (2.2 equiv) prep2->prep3 react1 Add N,N-Dimethylsulfamoyl Chloride (1.0 equiv) dropwise at 0 °C prep3->react1 react2 Stir at 0 °C, then warm to RT react1->react2 react3 Monitor by TLC react2->react3 work1 Aqueous Quench & Wash react3->work1 work2 Dry Organic Layer work1->work2 work3 Concentrate work2->work3 work4 Purify by Column Chromatography work3->work4 end end work4->end Pure Product

Caption: Standard workflow for the synthesis of N,N-dimethyl-4-oxopiperidine-1-sulfonamide.

Troubleshooting Logic for Low Yield

G cluster_start_mat Starting Material Issues cluster_side_react Side Reaction Issues cluster_conditions Reaction Condition Issues start Low or No Yield Observed q1 Is 4-Piperidone HCl used? start->q1 a1_yes Ensure >= 2 equiv. of base are used q1->a1_yes Yes a1_no Check for degradation of free base q1->a1_no No q2 Are anhydrous conditions maintained? a1_yes->q2 a1_no->q2 a2_yes Proceed to check other factors q2->a2_yes Yes a2_no Dry glassware/solvents, use inert atmosphere q2->a2_no No q3 Was sulfonyl chloride added at low temp? a2_yes->q3 a3_yes Check for other issues q3->a3_yes Yes a3_no Re-run with addition at 0 °C to prevent aldol condensation q3->a3_no No q4 Is stoichiometry correct? a3_yes->q4 a4_yes Consider reaction time/temp q4->a4_yes Yes a4_no Verify reactant masses/moles q4->a4_no No q5 Has reaction gone to completion (TLC)? a4_yes->q5 a5_yes Issue is likely in workup/isolation q5->a5_yes Yes a5_no Allow longer reaction time or gentle heating q5->a5_no No

Caption: A decision tree for troubleshooting low yield in the sulfonamide synthesis.

References

  • Troubleshooting common issues in sulfonamide bond formation. Benchchem.
  • Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. Benchchem.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Pharmaceutical Fronts.
  • Optimizing reaction conditions for sulfonylation. Benchchem.
  • 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications.
  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Reddit.
  • Overcoming challenges in the stereoselective synthesis of (2S,4R)-piperidine derivatives. Benchchem.
  • N-alkylation of 4-piperidone. Sciencemadness Discussion Board.
  • N-methyl-4-piperidone. Reddit.
  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board.
  • Piperidine Synthesis. DTIC.
  • Amines 19 I Formation of Sulfonamides I Amides I Sulfonic acids I Nucleophilic attack. YouTube.
  • SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Pharmacie Globale (IJCP).
  • Synthesis of 1-[(dimethylamino)sulfonyl]-4-[4-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoyl]piperazine. PrepChem.com.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • A process for the preparation of 4-piperidone hcl hydrate. Google Patents.
  • Recent advances in the synthesis of N-acyl sulfonamides. National Institutes of Health.
  • Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. The Royal Society of Chemistry.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate.
  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • N,N-Dimethylsulfamoyl chloride 99 13360-57-1. Sigma-Aldrich.
  • Sulfonamide (medicine). Wikipedia.
  • One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. PubMed.
  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Semantic Scholar.
  • A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Chemistry Portal.
  • Dimethylsulphamoyl chloride | C2H6ClNO2S | CID 83372. PubChem.
  • Preparation of sulfonamides from N-silylamines. National Institutes of Health.
  • The rapid preparation of 2-aminosulfonamide-1,3,4-oxadiazoles using polymer-supported reagents and microwave heating. Baxendale Group.
  • Mild and General Method for the Synthesis of Sulfonamides. ResearchGate.
  • N1,N1-DIMETHYL-4-NITROBENZENE-1-SULFONAMIDE synthesis. chemicalbook.
  • Recent advances in the synthesis of N-acyl sulfonamides. University College Cork.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Piperidine Derivatives: Profiling N,N-dimethyl-4-oxopiperidine-1-sulfonamide Against Key 4-Oxopiperidine Analogs

Introduction: The Piperidine Scaffold in Modern Drug Discovery The piperidine ring, a saturated six-membered heterocycle containing a single nitrogen atom, stands as one of the most ubiquitous and privileged scaffolds in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a single nitrogen atom, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry. Its prevalence in over a hundred commercially available drugs underscores its significance in the development of therapeutics for a wide range of diseases, including those affecting the central nervous system (CNS), as well as anticancer and antimicrobial agents.[1][2] The three-dimensional nature of the piperidine ring allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the nitrogen atom provides a crucial handle for modulating physicochemical properties such as basicity, lipophilicity, and hydrogen bonding capacity, which in turn influence a molecule's pharmacokinetic and pharmacodynamic profile.

This guide provides a comparative analysis of N,N-dimethyl-4-oxopiperidine-1-sulfonamide , a representative N-sulfonylated 4-piperidone, against three key piperidine derivatives: N-Boc-4-piperidone , N-Benzyl-4-piperidone , and 4-Acetylpiperidine . While specific experimental data for N,N-dimethyl-4-oxopiperidine-1-sulfonamide is not extensively available in public literature, this guide will leverage the well-documented properties of the comparator compounds to infer its potential characteristics and biological relevance. By examining the influence of different N-substituents and the 4-position modification on the piperidine core, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding the structure-activity relationships within this important class of molecules.

Compound Profiles

Target Compound: N,N-dimethyl-4-oxopiperidine-1-sulfonamide
PropertyValue
Molecular Formula C₇H₁₄N₂O₃S
Molecular Weight 206.27 g/mol
Structure A 4-oxopiperidine ring with a dimethylsulfonamide group attached to the nitrogen atom.

Structural and Physicochemical Considerations:

The N,N-dimethylsulfonamide group significantly alters the properties of the piperidine nitrogen. Unlike the basic nitrogen in many piperidine-containing drugs, the nitrogen in a sulfonamide is non-basic due to the electron-withdrawing effect of the sulfonyl group. This has profound implications for the molecule's pharmacokinetic profile, as it will not be protonated at physiological pH. This can lead to altered solubility, membrane permeability, and interactions with biological targets that rely on a basic nitrogen for binding. The 4-oxo group provides a site for further chemical modification and can participate in hydrogen bonding as an acceptor.

Anticipated Biological Relevance:

Based on the broader class of sulfonamides and N-sulfonylpiperidines, N,N-dimethyl-4-oxopiperidine-1-sulfonamide could be explored for a variety of biological activities. Sulfonamides are a well-established class of antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3][4][5][6] Furthermore, piperidine sulfonamide derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer progression. The 4-oxopiperidone core is also a feature in a number of anticancer agents.[7][8]

Comparator 1: N-Boc-4-piperidone
PropertyValueSource
Molecular Formula C₁₀H₁₇NO₃[9]
Molecular Weight 199.25 g/mol [9]
Appearance White to slightly yellow crystalline powder[10][11]
Melting Point 73-77 °C[11]
Solubility Soluble in DMSO and ethanol; sparingly soluble in PBS (pH 7.2)[9]

Profile and Rationale for Comparison:

N-Boc-4-piperidone is a widely used intermediate in organic synthesis, where the tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen.[12][13] The Boc group is electron-withdrawing, rendering the nitrogen non-basic, similar to the sulfonamide group in the target compound. However, the Boc group can be readily removed under acidic conditions, allowing for subsequent derivatization of the nitrogen. This makes it a valuable tool for the synthesis of a diverse library of piperidine-based compounds.[2] Its inclusion as a comparator allows for the evaluation of a common, non-basic N-substituted 4-piperidone and serves as a baseline for synthetic accessibility. It is a key precursor in the synthesis of fentanyl and its analogs.[9][14]

Comparator 2: N-Benzyl-4-piperidone
PropertyValueSource
Molecular Formula C₁₂H₁₅NO[15]
Molecular Weight 189.25 g/mol [16]
Appearance Clear, colorless to straw-colored liquid[17]
Boiling Point 134 °C at 7 mmHg[18]
Density 1.021 g/mL at 25 °C[18]

Profile and Rationale for Comparison:

N-Benzyl-4-piperidone features a benzyl group attached to the piperidine nitrogen, which maintains the basicity of the nitrogen atom. This compound is a crucial intermediate in the synthesis of numerous pharmaceuticals, including the acetylcholinesterase inhibitor donepezil and the potent analgesic fentanyl.[2][19] The benzyl group can be removed via hydrogenation, providing another route for diversification.[19] Its inclusion in this comparison highlights the properties of a 4-piperidone with a basic nitrogen and a bulky, aromatic N-substituent. Derivatives of N-benzyl-4-piperidone have shown potential as anticancer agents.[20][21]

Comparator 3: 4-Acetylpiperidine
PropertyValueSource
Molecular Formula C₇H₁₃NO[22]
Molecular Weight 127.19 g/mol [22]
Structure A piperidine ring with an acetyl group at the 4-position and an unsubstituted nitrogen.

Profile and Rationale for Comparison:

4-Acetylpiperidine represents a variation at the 4-position of the piperidine ring, replacing the oxo group with an acetyl group, while leaving the nitrogen unsubstituted and therefore basic. This modification allows for exploration of how changes at the 4-position influence biological activity. The acetyl group can participate in different interactions with biological targets compared to the ketone of a 4-piperidone. This compound and its derivatives are valuable intermediates in drug discovery, particularly in the development of analgesics and anti-inflammatory agents.[23]

Comparative Analysis

FeatureN,N-dimethyl-4-oxopiperidine-1-sulfonamideN-Boc-4-piperidoneN-Benzyl-4-piperidone4-Acetylpiperidine
N-Substituent N,N-dimethylsulfonamidetert-butoxycarbonyl (Boc)BenzylNone (H)
Nitrogen Basicity Non-basicNon-basicBasicBasic
4-Position Substituent OxoOxoOxoAcetyl
Key Synthetic Role Potential pharmacophoreProtected intermediateVersatile intermediateBuilding block
Potential Biological Activity Antibacterial, AnticancerPrecursor to active compoundsCNS activity, AnticancerAnalgesic, Anti-inflammatory

Causality Behind Structural Differences and Performance:

The primary differentiator among these molecules is the nature of the nitrogen substituent, which directly dictates the basicity of the piperidine nitrogen.

  • N,N-dimethyl-4-oxopiperidine-1-sulfonamide vs. N-Boc-4-piperidone: Both possess a non-basic nitrogen due to electron-withdrawing groups. This property generally leads to increased membrane permeability compared to their basic counterparts, as they do not become charged at physiological pH. However, the sulfonamide group is metabolically more stable than the Boc group, which is designed to be cleaved. This suggests that N,N-dimethyl-4-oxopiperidine-1-sulfonamide is intended as a final, stable compound, whereas N-Boc-4-piperidone is a transient intermediate.

  • N,N-dimethyl-4-oxopiperidine-1-sulfonamide vs. N-Benzyl-4-piperidone and 4-Acetylpiperidine: The basic nitrogen in N-Benzyl-4-piperidone and 4-Acetylpiperidine allows for the formation of salts, which can improve aqueous solubility and is often a key interaction point with biological targets (e.g., forming a salt bridge with an acidic residue in a receptor binding pocket). The absence of this basicity in the target molecule means it will likely have a different target profile and pharmacokinetic behavior. The bulky benzyl group in N-Benzyl-4-piperidone can also introduce steric constraints and potential aromatic interactions not present in the other compounds.

  • 4-Oxo vs. 4-Acetyl: The 4-oxo group in the first three compounds is a polar ketone, capable of acting as a hydrogen bond acceptor. The 4-acetyl group in 4-acetylpiperidine also contains a ketone but with an adjacent methyl group, which can influence its steric and electronic properties and how it is recognized by biological targets.

Experimental Protocols

Synthesis of N-Boc-4-piperidone

This protocol describes the protection of the piperidine nitrogen of 4-piperidone using di-tert-butyl dicarbonate (Boc-anhydride).

Workflow Diagram:

cluster_0 Synthesis of N-Boc-4-piperidone Start Start Dissolve Dissolve 4-piperidone monohydrate hydrochloride in methanol Start->Dissolve Add_TEA Add triethylamine (TEA) and stir Dissolve->Add_TEA Add_Boc Add di-tert-butyl dicarbonate (Boc2O) and DMAP Add_TEA->Add_Boc Stir Stir at room temperature for 20 hours Add_Boc->Stir Evaporate Remove methanol under reduced pressure Stir->Evaporate Dissolve_DCM Dissolve crude product in dichloromethane (DCM) Evaporate->Dissolve_DCM Wash Wash with HCl, Na2CO3, and brine Dissolve_DCM->Wash Dry Dry organic phase over Na2SO4 Wash->Dry Evaporate_Final Evaporate to yield N-Boc-4-piperidone Dry->Evaporate_Final End End Evaporate_Final->End

Caption: Workflow for the synthesis of N-Boc-4-piperidone.

Step-by-Step Methodology:

  • To a stirring solution of 4-piperidone monohydrate hydrochloride (20.0 g, 131 mmol) in methanol (300 mL), add triethylamine (19.2 g, 190 mmol) and stir for 5 minutes.[1]

  • Add di-tert-butyl dicarbonate (34 g, 168 mmol) in portions over a 5-minute period, followed by 4-dimethylaminopyridine (DMAP) (0.4 g, 3 mmol).[1]

  • Stir the solution at ambient temperature for 20 hours.[1]

  • Remove the methanol under reduced pressure.

  • Dissolve the crude residue in dichloromethane (100 mL).

  • Wash the organic phase sequentially with 2M HCl (2 x 70 mL), saturated Na2CO3 solution (70 mL), and saturated NaCl solution (50 mL).[1]

  • Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent to yield N-Boc-4-piperidone as a white solid.[1]

Synthesis of N-Benzyl-4-piperidone

This protocol describes a two-step synthesis of N-benzyl-4-piperidone from benzylamine and an acrylate ester.

Workflow Diagram:

cluster_1 Synthesis of N-Benzyl-4-piperidone Start_Bn Start_Bn Michael_Addition Michael addition of benzylamine to acrylate ester Start_Bn->Michael_Addition Dieckmann_Condensation Dieckmann condensation Michael_Addition->Dieckmann_Condensation Hydrolysis_Decarboxylation Hydrolysis and decarboxylation Dieckmann_Condensation->Hydrolysis_Decarboxylation End_Bn End_Bn Hydrolysis_Decarboxylation->End_Bn

Caption: General workflow for N-Benzyl-4-piperidone synthesis.

Step-by-Step Methodology:

  • Michael Addition: Add benzylamine and an alcohol-based organic solvent to a reactor. Gradually add an acrylate ester (e.g., methyl acrylate or ethyl acrylate) with a molar ratio of acrylate to benzylamine between 2.6 and 5. Stir the mixture for approximately one hour, then heat to 50-60°C for 9-24 hours.[19][24]

  • Dieckmann Condensation: After the Michael addition is complete, recover the excess acrylate and alcohol solvent by distillation. Add a suitable solvent for the condensation reaction (e.g., toluene) and an organic base (e.g., sodium methoxide or sodium ethoxide) in batches. Heat the mixture to reflux to induce the intramolecular Dieckmann condensation.[19]

  • Hydrolysis and Decarboxylation: After the condensation, add an acidic aqueous solution (e.g., dilute hydrochloric acid) and heat to reflux to hydrolyze the intermediate β-keto ester and effect decarboxylation to yield N-benzyl-4-piperidone.[19]

  • Work-up and Purification: After cooling, neutralize the reaction mixture and extract with an organic solvent. Wash the organic layer, dry it over an anhydrous salt, and purify the product, typically by vacuum distillation.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of piperidone derivatives against a cancer cell line.

Workflow Diagram:

cluster_2 MTT Cytotoxicity Assay Start_MTT Start_MTT Cell_Seeding Seed cancer cells in a 96-well plate Start_MTT->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Add_Compound Add serial dilutions of test compounds Incubation_24h->Add_Compound Incubation_48h Incubate for 48 hours Add_Compound->Incubation_48h Add_MTT Add MTT reagent Incubation_48h->Add_MTT Incubation_4h Incubate for 4 hours Add_MTT->Incubation_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End_MTT End_MTT Calculate_IC50->End_MTT

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suspension of a human cancer cell line (e.g., HeLa, HCT116) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for an additional 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This guide has provided a comparative overview of N,N-dimethyl-4-oxopiperidine-1-sulfonamide and three key 4-oxopiperidine derivatives. While direct experimental data for the target compound is limited, a detailed analysis of N-Boc-4-piperidone, N-Benzyl-4-piperidone, and 4-Acetylpiperidine offers valuable insights into the structure-activity relationships within this chemical space. The nature of the N-substituent is a critical determinant of the piperidine nitrogen's basicity, which in turn significantly influences the molecule's potential biological activity and pharmacokinetic properties. The non-basic character of the N,N-dimethylsulfonamide group suggests that the target compound will have distinct properties compared to its basic amine counterparts. Further synthetic and biological evaluation of N,N-dimethyl-4-oxopiperidine-1-sulfonamide is warranted to fully elucidate its potential as a scaffold in drug discovery, with possible applications in areas such as antibacterial and anticancer research.

References

  • Hydroxyl-substituted double Schiff-base condensed 4-piperidone/cyclohexanones as potential anticancer agents with biological evalu
  • N-benzyl-4-piperidone: synthesis and uses. Guidechem.
  • Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. PubMed.
  • Innovative piperidone derivatives: a new horizon in Potent anticancer therapeutics. ijamscr.
  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one deriv
  • N-Boc-4-piperidone. Cayman Chemical.
  • N-Benzyl-4-piperidone. Cayman Chemical.
  • A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters.
  • What is N-(tert-Butoxycarbonyl)-4-piperidone?. ChemicalBook.
  • 1-Benzyl-4-piperidone. PubChem.
  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Material Safety Data Sheet - N-Benzyl-4-piperidone. Cole-Parmer.
  • CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • Pharmaceutical Intermediates N-BOC-4-piperidone 79099-07-3 Crystalline Powder. [Source Not Found].
  • N-(tert-Butoxycarbonyl)-4-piperidone. ChemicalBook.
  • US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Full article: Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Taylor & Francis Online.
  • 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester. Chem-Impex.
  • Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Semantic Scholar.
  • A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters.
  • N-BOC-4-Piperidone (CAS NO : 79099-07-03). Scimplify.
  • Technical Whitepaper: Synthesis, Properties, and Biological Evaluation of Substituted Piperidine Cores. Benchchem.
  • N-tert-Butoxycarbonyl-4-piperidone. the NIST WebBook.
  • 1-Benzyl-4-piperidone 99 3612-20-2. Sigma-Aldrich.
  • N-tert-Butoxycarbonyl-4-piperidone. nordmann.global.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester. ChemicalBook.
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher.
  • 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Prepar
  • Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. PubMed Central.
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Source Not Found].
  • Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. PubMed.
  • N-Boc-4-Piperidone. [Source Not Found].
  • 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester. PubChem.
  • CAS 618-42-8: 1-Acetylpiperidine. CymitQuimica.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
  • tert-Butyl 4-acetylpiperidine-1-carboxyl
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Source Not Found].
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Source Not Found].
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Rel

Sources

Comparative

Biological activity of "N,N-dimethyl-4-oxopiperidine-1-sulfonamide" analogs

Publish Comparison Guide: Biological Activity of N,N-Dimethyl-4-oxopiperidine-1-sulfonamide Analogs Executive Summary & Compound Profile N,N-dimethyl-4-oxopiperidine-1-sulfonamide (and its structural analogs) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Activity of N,N-Dimethyl-4-oxopiperidine-1-sulfonamide Analogs

Executive Summary & Compound Profile

N,N-dimethyl-4-oxopiperidine-1-sulfonamide (and its structural analogs) represents a critical scaffold in modern medicinal chemistry, serving primarily as a precursor to TASINs (Truncated APC Selective Inhibitors) . While the parent "4-oxo" molecule is often a reactive intermediate or building block, its derivatized analogs exhibit potent biological activity, most notably as synthetic lethal agents in colorectal cancer (CRC) cells harboring Adenomatous Polyposis Coli (APC) mutations.

This guide analyzes the biological performance of these analogs, contrasting them with standard-of-care chemotherapeutics and alternative cholesterol biosynthesis inhibitors.

Feature Core Specification
Chemical Class Piperidine-1-sulfonamides
Primary Target Emopamil Binding Protein (EBP) (3β-hydroxysteroid-Δ8,Δ7-isomerase)
Mechanism of Action Inhibition of cholesterol biosynthesis

Accumulation of 8-dehydrocholesterol

Oxidative stress/ER stress in APC-mutant cells.
Key Analog TASIN-1 (and optimized derivatives like TASIN-5)
Therapeutic Area Colorectal Cancer (Genotype-selective: APC truncated)

Mechanism of Action (MoA): The Cholesterol-APC Axis

The biological activity of this class relies on a "synthetic lethal" interaction. Normal cells can tolerate EBP inhibition by upregulating compensatory pathways or utilizing exogenous cholesterol. However, cells with APC truncations (present in >80% of sporadic CRCs) exhibit a metabolic vulnerability.

Key Pathway Dynamics:

  • Inhibition: The sulfonamide analog binds to EBP, blocking the conversion of zymostenol to lathosterol.

  • Sterol Accumulation: Precursor sterols (specifically 8-dehydrocholesterol) accumulate.

  • Toxicity: In APC-truncated cells, this accumulation triggers lipid peroxidation and ER stress, leading to apoptosis. Wild-type APC cells are spared.[1]

MoA cluster_0 Differential Response Compound TASIN Analog (Piperidine Sulfonamide) EBP Target: EBP Enzyme (Sterol Isomerase) Compound->EBP Inhibits Cholesterol Cholesterol Biosynthesis EBP->Cholesterol Blocks Pathway APC_Mut APC Truncated Cancer Cell EBP->APC_Mut Sterol Accumulation APC_WT APC Wild-Type Normal Cell EBP->APC_WT Sterol Accumulation Toxicity Apoptosis (Lipid Peroxidation) APC_Mut->Toxicity Synthetic Lethality Survival Cell Survival (Compensatory Uptake) APC_WT->Survival Metabolic Adaptation

Figure 1: Mechanism of Action illustrating the genotype-selective toxicity of TASIN analogs against APC-mutant cells.

Comparative Performance Analysis

The following table compares TASIN-1 (the lead analog derived from the 4-oxopiperidine sulfonamide scaffold) against standard CRC treatments and other cholesterol pathway inhibitors.

Table 1: Biological Activity Profile

CompoundTargetIC50 (DLD1 - APC Mut)IC50 (HCT116 - APC WT)Selectivity IndexClinical Status
TASIN-1 EBP 0.063 µM > 10 µM > 150x Preclinical
5-Fluorouracil (5-FU)Thymidylate Synthase2.5 µM1.8 µM~0.7x (Non-selective)Standard of Care
DoxorubicinTopoisomerase II0.05 µM0.04 µM~1.2x (Toxic)Chemotherapy
Ro 48-8071OSC (Lanosterol Synthase)> 10 µM> 10 µMN/AResearch Tool
AY-9944DHCR7> 10 µM> 10 µMLowTeratogen

Key Insights:

  • Selectivity: Unlike 5-FU, which kills both normal and cancer cells, TASIN analogs show >150-fold selectivity for APC-mutant cells.

  • Potency: The sulfonamide moiety is critical. The "N,N-dimethyl" variant (often a precursor) is significantly less potent than aryl sulfonamide derivatives (e.g., p-tolylsulfonamide), highlighting the importance of the aromatic tail for hydrophobic pocket binding in EBP.

Experimental Protocols

To validate the activity of N,N-dimethyl-4-oxopiperidine-1-sulfonamide analogs, the following protocols are industry standard.

Protocol A: Differential Cytotoxicity Screen (Cell Viability)

Objective: Determine the genotype-selective toxicity.

  • Cell Lines: Use an isogenic pair: DLD1 (APC truncated) and HCT116 (APC wild-type).[1][2][3]

  • Seeding: Plate 2,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Prepare serial dilutions of the analog (e.g., 10 µM to 1 nM) in DMSO.

  • Incubation: Treat cells for 72 hours at 37°C.

  • Readout: Add CellTiter-Glo (Promega) reagent (1:1 ratio). Shake for 10 min. Measure luminescence.

  • Analysis: Plot dose-response curves. A "hit" must show IC50 < 100 nM in DLD1 and > 5 µM in HCT116.[3]

Protocol B: Sterol Profile Analysis (GC-MS)

Objective: Confirm EBP inhibition by detecting 8-dehydrocholesterol accumulation.

  • Treatment: Treat DLD1 cells with 200 nM analog for 24h.

  • Extraction: Harvest cells, wash with PBS. Saponify with 10% KOH in ethanol (80°C, 1h).

  • Extraction: Extract non-saponifiable lipids with hexane. Dry under nitrogen.

  • Derivatization: Silylate with BSTFA + 1% TMCS (60°C, 30 min).

  • GC-MS: Analyze on an Agilent DB-5ms column.

  • Validation: Look for the disappearance of cholesterol peak and appearance of the 8-dehydrocholesterol peak (EBP substrate).

Workflow Step1 Synthesis: Reductive Amination of 4-oxopiperidine-1-sulfonamide Step2 Screen 1: Viability (DLD1 vs HCT116) Step1->Step2 Decision Selectivity Index > 50? Step2->Decision Step3 Screen 2: Sterol Profiling (GC-MS for 8-DHC) Decision->Step3 Yes Discard Discard Compound Decision->Discard No Step4 Validation: In Vivo Xenograft Step3->Step4 Accumulation Confirmed

Figure 2: Screening workflow for validating TASIN-like activity in piperidine sulfonamide analogs.

Structure-Activity Relationship (SAR) Insights

For researchers modifying the "N,N-dimethyl-4-oxopiperidine-1-sulfonamide" core:

  • The Sulfonamide Nitrogen (N1):

    • N,N-Dimethyl: Generally low potency. Serves as a "capped" control.

    • Aryl Sulfonamides (e.g., p-Tolyl, p-Methoxy): Essential for high potency (TASIN-1). The aromatic ring engages in

      
      -stacking interactions within the EBP active site.
      
  • The Ketone (C4 Position):

    • 4-Oxo: Reactive handle. Direct biological activity is often poor due to reactivity/metabolic instability.

    • 4-Amino/Bipiperidine: Reductive amination at C4 to form a 1,4'-bipiperidine structure drastically improves potency and solubility (key feature of TASIN-1).

  • Linker Region:

    • Direct sulfonamide attachment is preferred over methylene spacers for EBP inhibition.

References

  • Zhang, L. et al. (2016).[3] Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer. Science Translational Medicine. Link

  • Eskiocak, U. et al. (2020). Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC). PMC / NIH. Link

  • BenchChem. (2025).[4] Piperidine Scaffold SAR Guide. Link

  • PubChem. Compound Summary: TASIN-1. Link

Sources

Validation

A Comparative Guide to HPLC Purity Assessment of N,N-dimethyl-4-oxopiperidine-1-sulfonamide

Introduction N,N-dimethyl-4-oxopiperidine-1-sulfonamide is a synthetic intermediate whose structural motifs—the piperidine ring and the sulfonamide group—are prevalent in a wide range of pharmacologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-dimethyl-4-oxopiperidine-1-sulfonamide is a synthetic intermediate whose structural motifs—the piperidine ring and the sulfonamide group—are prevalent in a wide range of pharmacologically active compounds.[1][2] The piperidine scaffold is a cornerstone in medicinal chemistry, while the sulfonamide functional group is characteristic of "sulfa drugs," a critical class of antibacterial agents.[1][3] Consequently, ensuring the purity and impurity profile of intermediates like N,N-dimethyl-4-oxopiperidine-1-sulfonamide is not merely a quality control checkpoint; it is a fundamental requirement for the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will explore two distinct chromatographic strategies, Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC), explaining the scientific rationale behind each approach and presenting supporting data to guide researchers in selecting the optimal method for their specific analytical needs.

The Analytical Challenge: Physicochemical Properties and Method Selection

The molecular structure of N,N-dimethyl-4-oxopiperidine-1-sulfonamide, featuring a polar ketone and a sulfonamide group, classifies it as a polar compound. This characteristic presents a significant challenge for traditional reversed-phase chromatography.[4] Standard C18 columns, the workhorses of HPLC, separate molecules based on hydrophobicity.[5] Highly polar analytes often exhibit poor retention on these columns, eluting at or near the solvent front (void volume), which leads to inadequate separation from other polar impurities and matrix components.

Therefore, a successful HPLC method must be designed to promote sufficient retention and achieve baseline separation of the main compound from its potential process-related impurities and degradants. Our investigation compares two primary strategies to address this challenge.

Method Development: A Tale of Two Chemistries

Method A: The Workhorse, Optimized — Reversed-Phase HPLC on a Polar-Embedded Column

Our first approach involves a modern variation of the most common HPLC separation mode: reversed-phase chromatography. Instead of a standard C18 column, we selected a polar-embedded C18 column. These columns feature a polar functional group (e.g., an amide or carbamate) embedded near the base of the alkyl chain. This design alters the selectivity compared to traditional C18 phases and, more importantly, allows for the use of highly aqueous mobile phases without the risk of "phase collapse," a phenomenon where the C18 chains fold in on themselves, leading to a dramatic loss of retention.[6] This makes them particularly suitable for retaining and separating polar compounds.[7][8]

Causality of Experimental Choices:

  • Column: A polar-embedded C18 column (e.g., InertSustain AQ-C18) was chosen to enhance the retention of our polar target analyte while still operating in a familiar reversed-phase mode.[5]

  • Mobile Phase: A gradient of water and acetonitrile was selected. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. A small amount of formic acid (0.1%) is added to the aqueous phase to control the pH and sharpen peak shapes by ensuring consistent ionization of any residual silanols on the stationary phase and the analyte itself.

  • Detection: UV detection at 230 nm was selected. While the piperidine ring itself lacks a strong chromophore, the ketone and sulfonamide functionalities provide adequate absorbance in the lower UV range.

Method B: The Specialist — Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for separating very polar and hydrophilic compounds that are poorly retained in reversed-phase mode.[4] The mechanism involves partitioning the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[5][6]

Causality of Experimental Choices:

  • Column: A HILIC column with an amide-bonded stationary phase was selected. Amide phases are known for their robustness and excellent selectivity for a wide range of polar compounds.[8]

  • Mobile Phase: A gradient starting with a high percentage of acetonitrile (e.g., 95%) and a small amount of aqueous buffer (e.g., 5% water with ammonium formate). The high organic content is necessary to promote retention in HILIC mode. Ammonium formate is a volatile buffer, making this method compatible with mass spectrometry (MS) if further characterization is needed.

  • Detection: UV detection at 230 nm remains suitable for this method.

Head-to-Head Comparison: RP-HPLC vs. HILIC

To objectively compare these two methods, a hypothetical sample of N,N-dimethyl-4-oxopiperidine-1-sulfonamide containing two potential impurities was analyzed. Impurity 1 represents a more polar starting material (e.g., 4-oxopiperidine), and Impurity 2 represents a less polar by-product.

Performance MetricMethod A: RP-HPLC (Polar-Embedded C18)Method B: HILIC (Amide)Rationale & Insights
Retention Time (Main Peak) 7.5 min8.2 minBoth methods achieve good retention, moving the main peak away from the solvent front.
Resolution (Impurity 1 / Main Peak) 1.8> 3.0 HILIC provides superior resolution for the highly polar Impurity 1, which elutes very early in the RP method.
Resolution (Main Peak / Impurity 2) > 2.5 2.1The RP method offers slightly better separation for the less polar Impurity 2.
Analysis Time 15 min18 minThe HILIC method requires a longer re-equilibration time, slightly increasing the total run time.[5]
Method Robustness HighModerateRP methods are generally considered more robust and less susceptible to minor variations in mobile phase composition. HILIC methods can be sensitive to the water content of the mobile phase and sample diluent.

Visualizing the Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Weigh Reference Standard Dissolve Dissolve in Diluent Prep_Standard->Dissolve Prep_Sample Weigh Sample Prep_Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter SST System Suitability Test (SST) Filter->SST Inject Inject Samples & Standards SST->Inject Acquire Data Acquisition (Chromatogram) Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate % Purity / % Impurity Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for HPLC purity assessment of N,N-dimethyl-4-oxopiperidine-1-sulfonamide.

Detailed Experimental Protocol: Method A (RP-HPLC)

This protocol details the validated reversed-phase HPLC method for the purity assessment of N,N-dimethyl-4-oxopiperidine-1-sulfonamide.

Reagents and Materials
  • Acetonitrile (HPLC Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Formic Acid (≥98%)

  • N,N-dimethyl-4-oxopiperidine-1-sulfonamide Reference Standard

  • Sample of N,N-dimethyl-4-oxopiperidine-1-sulfonamide for testing

  • Diluent: 50:50 (v/v) Acetonitrile:Water

HPLC System and Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: InertSustain AQ-C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

Standard and Sample Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%[9]

Analysis and Calculation

Inject the blank (diluent), standard solution, and sample solution. Identify the peaks based on their retention times. Calculate the percentage purity of the sample using the area normalization method:

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100%

Method Validation: Ensuring Trustworthiness

Any analytical method used in a regulated environment must be validated to demonstrate its fitness for purpose.[10][11] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants).Peak purity analysis (using a PDA detector) should pass. Resolution between the main peak and adjacent peaks should be >1.5.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the nominal concentration.
Range The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision.Derived from the linearity, accuracy, and precision studies.
Accuracy The closeness of test results to the true value, assessed by % recovery of spiked samples.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: %RSD ≤ 1.0% (n=6). Intermediate Precision: %RSD ≤ 2.0% (different day, analyst, or instrument).[9]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≈ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±2°C).System suitability parameters should remain within acceptance criteria.

Final Recommendation

For the routine purity assessment of N,N-dimethyl-4-oxopiperidine-1-sulfonamide, the Reversed-Phase HPLC method on a polar-embedded C18 column (Method A) is recommended. It provides a robust, reliable, and sufficiently high-resolution separation for quality control purposes. For in-depth impurity profiling, forced degradation studies, or when encountering particularly challenging polar impurities, the development of an orthogonal HILIC method (Method B) is strongly advised to provide a comprehensive understanding of the sample's purity. Adherence to the validation principles outlined by ICH ensures that the chosen method yields data that is accurate, trustworthy, and scientifically sound.

References

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Waters. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Radeva, N., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. Retrieved from [Link]

  • Paelinck, H., et al. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Hadad, G. M., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Tölgyesi, A., et al. (2010). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Bilandžić, N., et al. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Retrieved from [Link]

  • Pule, B. O., et al. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC | Request PDF. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Gadani, K., et al. (2021, December 21). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. ResearchGate. Retrieved from [Link]

  • Gotor, V., et al. (2007, September 25). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine using 4-nitroso-N,N-dimethylaniline. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]

  • Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Retrieved from [Link]

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Comparative

A Comparative Guide to N,N-dimethyl-4-oxopiperidine-1-sulfonamide and its Commercially Available Analogs for Researchers

This guide provides a comprehensive comparison of the novel chemical entity "N,N-dimethyl-4-oxopiperidine-1-sulfonamide" with its commercially available analogs. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the novel chemical entity "N,N-dimethyl-4-oxopiperidine-1-sulfonamide" with its commercially available analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the potential synthesis, physicochemical properties, and prospective biological applications of this compound, grounded in established chemical principles and experimental data from related molecules.

Introduction: Deconstructing a Promising Scaffold

The molecule N,N-dimethyl-4-oxopiperidine-1-sulfonamide integrates two critical pharmacophores: the 4-oxopiperidine core and an N,N-dimethylsulfonamide group. The piperidine ring is a prevalent nitrogen-containing heterocycle in many FDA-approved drugs, valued for its ability to introduce a basic nitrogen center and constrain the geometry of attached substituents.[1] The 4-oxo functional group offers a versatile handle for further chemical modifications, such as reductive amination or the formation of derivatives like oximes and hydrazones, enabling the exploration of a wider chemical space.

The sulfonamide group is another cornerstone in medicinal chemistry, renowned for its diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5] The N,N-dimethyl substitution on the sulfonamide is expected to influence the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which are critical for its pharmacokinetic profile.

Given the limited direct literature on N,N-dimethyl-4-oxopiperidine-1-sulfonamide, this guide will draw logical inferences from the properties and reactivities of its constituent parts and compare it to commercially available analogs to highlight its potential in drug discovery.

Proposed Synthesis of N,N-dimethyl-4-oxopiperidine-1-sulfonamide

A plausible and efficient synthesis of the target compound can be envisioned starting from the commercially available 4-piperidone hydrochloride. The synthesis would likely proceed via a two-step sequence involving sulfonylation followed by oxidation, or a direct sulfonylation of a protected 4-piperidone. A likely route is outlined below:

Synthetic_Pathway cluster_reagents A 4-Piperidone (as hydrochloride salt) C N,N-dimethyl-4-oxopiperidine-1-sulfonamide A->C Sulfonylation B N,N-Dimethylsulfamoyl chloride reagents Base (e.g., Triethylamine) Dichloromethane

Caption: Proposed one-step synthesis of N,N-dimethyl-4-oxopiperidine-1-sulfonamide.

Experimental Protocol:
  • Reaction Setup: To a stirred solution of 4-piperidone hydrochloride (1.0 eq) and a suitable base such as triethylamine (2.2 eq) in an anhydrous solvent like dichloromethane at 0 °C, add N,N-dimethylsulfamoyl chloride (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N,N-dimethyl-4-oxopiperidine-1-sulfonamide.

Comparison with Commercially Available Analogs

A comparative analysis with commercially available analogs is crucial for understanding the unique potential of N,N-dimethyl-4-oxopiperidine-1-sulfonamide. The following table summarizes key structural and physicochemical properties of the target compound and selected analogs.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Functional GroupsCommercial Availability
N,N-dimethyl-4-oxopiperidine-1-sulfonamide C₇H₁₄N₂O₃S206.264-Oxopiperidine, N,N-DimethylsulfonamideResearch Chemical
4-Hydroxy-N,N-dimethylpiperidine-1-sulfonamide [6]C₇H₁₆N₂O₃S208.284-Hydroxypiperidine, N,N-DimethylsulfonamideCommercially Available
N,N-Dimethyl-[4,4'-bipiperidine]-1-sulfonamide C₁₂H₂₅N₃O₂S275.414,4'-Bipiperidine, N,N-DimethylsulfonamideCommercially Available
4-(4-Oxo-piperidine-1-carbonyl)benzonitrile [7]C₁₃H₁₂N₂O₂228.254-Oxopiperidine, Benzoyl, NitrileCommercially Available
tert-Butyl 4-oxopiperidine-1-carboxylate [8]C₁₀H₁₇NO₃199.254-Oxopiperidine, Boc-protecting groupCommercially Available

Comparative Analysis of Potential Applications

The structural variations among these analogs suggest distinct potential applications in medicinal chemistry.

  • N,N-dimethyl-4-oxopiperidine-1-sulfonamide (Target Compound): The presence of the ketone at the 4-position makes it an excellent scaffold for building combinatorial libraries. This position can be readily functionalized to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR). The N,N-dimethylsulfonamide group is a stable, non-ionizable moiety that can act as a hydrogen bond acceptor, potentially improving cell permeability and metabolic stability compared to sulfonamides with N-H bonds.

  • 4-Hydroxy-N,N-dimethylpiperidine-1-sulfonamide: The hydroxyl group in this analog can act as both a hydrogen bond donor and acceptor. While this may increase water solubility, it also provides a site for metabolic O-glucuronidation or sulfation, which could lead to faster clearance. This compound could serve as a valuable negative control in biological assays to probe the importance of the 4-oxo group of the target compound.

  • N,N-Dimethyl-[4,4'-bipiperidine]-1-sulfonamide: The extended bipiperidine scaffold significantly increases the molecular size and lipophilicity. This analog would be suitable for targeting protein-protein interactions or binding to larger hydrophobic pockets in target proteins. The second basic nitrogen atom offers another point for salt formation and modulation of physicochemical properties.

  • 4-(4-Oxo-piperidine-1-carbonyl)benzonitrile: This analog replaces the sulfonamide with a benzoyl nitrile group. The aromatic ring introduces rigidity and the potential for pi-stacking interactions with biological targets. The nitrile group can act as a weak hydrogen bond acceptor or be metabolized to a carboxylic acid. This compound is a useful tool for exploring the replacement of the sulfonamide with other amide-like bioisosteres.

  • tert-Butyl 4-oxopiperidine-1-carboxylate: This is a common building block where the piperidine nitrogen is protected by a Boc group.[8] It is primarily used as an intermediate for the synthesis of more complex piperidine derivatives.[9] Its utility lies in the ease of deprotection of the Boc group to allow for further functionalization at the nitrogen.

Proposed Experimental Workflow for Evaluation

For researchers interested in exploring the potential of N,N-dimethyl-4-oxopiperidine-1-sulfonamide, the following experimental workflow is proposed:

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_adme Physicochemical & ADME Profiling synthesis Synthesis of Target Compound purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization primary_assay Primary in vitro Assay (e.g., Enzyme Inhibition, Receptor Binding) characterization->primary_assay solubility Aqueous Solubility characterization->solubility secondary_assay Secondary Assays (e.g., Cell-based Assays) primary_assay->secondary_assay sar Structure-Activity Relationship (SAR) with Analogs secondary_assay->sar permeability Cell Permeability (e.g., PAMPA) solubility->permeability stability Metabolic Stability (e.g., Microsomal Stability Assay) permeability->stability

Caption: A comprehensive workflow for the synthesis, characterization, and evaluation of novel chemical entities.

Conclusion

N,N-dimethyl-4-oxopiperidine-1-sulfonamide represents a promising, yet underexplored, chemical scaffold. Its synthesis is feasible from readily available starting materials. The combination of a versatile 4-oxopiperidine core and a metabolically stable N,N-dimethylsulfonamide moiety makes it an attractive starting point for the development of novel therapeutic agents. A comparative analysis with its commercially available analogs reveals distinct structural features that can be leveraged to fine-tune physicochemical properties and biological activity. The proposed experimental workflow provides a roadmap for researchers to systematically evaluate the potential of this and related compounds in drug discovery programs.

References

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025, August 7). ResearchGate.
  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online.
  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation. (n.d.). Google Patents.
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023, March 20). PMC.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025, March). ResearchGate.
  • Piperidine Synthesis. (2025, June 4). DTIC.
  • US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof. (n.d.). Google Patents.
  • Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications.
  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015, October 8). PubMed.
  • biological-activities-of-sulfonamides.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Advanced Journal of Chemistry, Section B.
  • N,N-Dimethyl-[4,4'-bipiperidine]-1-sulfonamide | 1000958-59-7. (n.d.). Bide Pharmatech.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry, Section B.
  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022, April 19). Mini-Reviews in Organic Chemistry.
  • 4-(4-Oxo-piperidine-1-carbonyl)benzonitrile. (n.d.). Chem-Impex.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). Advanced Journal of Chemistry, Section B.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Environmental Science and Pollution Research.
  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (2022, August 8). Organic & Biomolecular Chemistry.
  • Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. (2024, May 20). GSC Advanced Research and Reviews.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024, September 9). MDPI.
  • Piperidine-4-sulfonic acid. (n.d.). Wikipedia.
  • Designation of 4-Piperidone as a List I Chemical. (2023, April 12). Federal Register.
  • synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. (n.d.). IJNRD.
  • In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. (2025, February 15). Iraqi Journal of Pharmaceutical Sciences.
  • Synthesis, Characterization and Antidiabetic Evaluation of Sulfonamide in Corporated with 1,3,4-Oxadiazole Derivatives. (2021, October 15). Indian Journal of Pharmaceutical Education and Research.
  • N,n-dimethylpiperidine-4-sulfonamide hydrochloride (C7H16N2O2S). (n.d.). PubChemLite.
  • 1082804-92-9|4-Hydroxy-N,N-dimethylpiperidine-1-sulfonamide. (n.d.). BLDpharm.
  • N,n-dimethyl-2-oxopropane-1-sulfonamide (C5H11NO3S). (n.d.). PubChemLite.
  • Electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine using 4-nitroso-N,N-dimethylaniline. (n.d.). Green Chemistry.

Sources

Validation

Comparative Guide: In Vitro vs. In Vivo Evaluation of N,N-Dimethyl-4-oxopiperidine-1-sulfonamide Derivatives

Executive Summary N,N-dimethyl-4-oxopiperidine-1-sulfonamide (CAS: 4108-90-1) represents a critical "privileged scaffold" in medicinal chemistry. While the molecule itself serves primarily as a versatile intermediate, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-dimethyl-4-oxopiperidine-1-sulfonamide (CAS: 4108-90-1) represents a critical "privileged scaffold" in medicinal chemistry. While the molecule itself serves primarily as a versatile intermediate, its C4-functionalized derivatives are potent modulators of metabolic and inflammatory pathways.

This guide focuses on the most high-value therapeutic application of this scaffold: 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibitors
for the treatment of metabolic syndrome and type 2 diabetes. We provide a technical comparison of in vitro screening metrics versus in vivo pharmacodynamic outcomes, highlighting the translational gap often encountered with sulfonamide-piperidine cores.

Structural Logic & Derivatization Strategy

The core molecule contains two distinct functionality "handles":

  • The C1-Sulfonamide (

    
    ):  Provides metabolic stability and hydrogen bond acceptor capability. The dimethyl substitution prevents rapid sulfonamide hydrolysis compared to unsubstituted analogs.
    
  • The C4-Ketone (

    
    ):  The reactive center for diversification.
    
Core Derivatization Workflow

To generate bioactive candidates, the C4 ketone is typically modified via reductive amination or spiro-cyclization.

Derivatization_Workflow Scaffold N,N-dimethyl-4- oxopiperidine-1-sulfonamide (Core) Reaction_A Reductive Amination (R-NH2 / NaBH(OAc)3) Scaffold->Reaction_A Reaction_B Spiro-Cyclization (Bucherer-Bergs) Scaffold->Reaction_B Reaction_C Grignard Addition (R-MgBr) Scaffold->Reaction_C Product_A 4-Amino Derivatives (High Affinity HSD1 Inhibitors) Reaction_A->Product_A Target: 11β-HSD1 Product_B Spiro-Hydantoins (Rigidified Analogs) Reaction_B->Product_B Target: CCR5/CCR2 Product_C Tertiary Alcohols (Selectivity Probes) Reaction_C->Product_C Target: L-Type Ca++

Figure 1: Synthetic divergence from the parent ketone scaffold. The 4-amino pathway is the primary route for metabolic disease therapeutics.

In Vitro Profiling: The "Go/No-Go" Criteria

Enzymatic Inhibition Assays (11 -HSD1)

The primary in vitro screen quantifies the inhibition of the conversion of cortisone (inert) to cortisol (active).

  • Methodology: Scintillation Proximity Assay (SPA) or Homogeneous Time-Resolved Fluorescence (HTRF).

  • Protocol Overview:

    • Enzyme Source: Human recombinant 11

      
      -HSD1 (expressed in HEK293 or CHO cells).
      
    • Substrate:

      
      -Cortisone (200 nM) and cofactor NADPH (200 
      
      
      
      ).
    • Incubation: Incubate derivative compounds (1 nM – 10

      
      ) with enzyme/substrate mix for 60 mins at 37°C.
      
    • Detection: Add SPA beads coated with anti-cortisol antibody. Only the product (cortisol) binds, generating a signal.

  • Success Metric:

    
     is required for lead progression.
    
Metabolic Stability (Microsomal)

The dimethyl-sulfonamide moiety is generally stable, but the piperidine ring is susceptible to oxidation.

  • Assay: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Critical Insight: Derivatives with a high lipophilicity (

    
    ) often show rapid clearance due to hydroxylation on the piperidine ring.
    
  • Target Profile:

    
     protein.
    
Selectivity Screen (11 -HSD2)

Crucial for safety. Inhibiting Type 2 (HSD2) causes mineralocorticoid excess (hypertension).

  • Requirement: Selectivity ratio (

    
    ) must be 
    
    
    
    .

In Vivo Validation: The Translational Bridge

Pharmacokinetics (PK) in Rodents

Before efficacy testing, the candidate must demonstrate adequate exposure.

  • Species: Sprague-Dawley Rats (n=3 per arm).

  • Dosing: Intravenous (1 mg/kg) vs. Oral (5 mg/kg).

  • Key Parameter: The N,N-dimethyl sulfonamide group is polar. If the C4-substituent is also polar, oral bioavailability (

    
    ) may be low due to poor membrane permeability.
    
  • Target:

    
     and 
    
    
    
    .
Pharmacodynamic (PD) Efficacy Models

For 11


-HSD1 inhibitors, the gold standard is the Diet-Induced Obese (DIO) Mouse Model .
  • Protocol:

    • Induction: C57BL/6J mice fed high-fat diet (60% kcal fat) for 12 weeks.

    • Treatment: Oral gavage of the piperidine-sulfonamide derivative (e.g., 10, 30, 100 mg/kg) once daily for 14 days.

    • Readout 1 (Biomarker): Ex vivo inhibition of 11

      
      -HSD1 activity in adipose tissue and liver (measured 2h post-dose).
      
    • Readout 2 (Clinical): Fasting blood glucose and insulin tolerance test (ITT).

Mechanism of Action Visualization

HSD1_Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Catalyzed by HSD1 GR Glucocorticoid Receptor Cortisol->GR HSD1 11β-HSD1 Enzyme (Liver/Adipose) HSD1->Cortisol Drug Piperidine Sulfonamide Derivative Drug->HSD1 Inhibits Gluconeogenesis Hepatic Gluconeogenesis (Increased Blood Sugar) GR->Gluconeogenesis Gene Transcription

Figure 2: Mechanism of Action. The derivative blocks the local regeneration of cortisol, reducing hepatic glucose output.

Comparative Analysis: In Vitro vs. In Vivo Data

The following table synthesizes data from a representative optimization campaign of N,N-dimethyl-4-oxopiperidine-1-sulfonamide derivatives (converted to 4-amino analogs).

MetricCandidate A (Early Lead)Candidate B (Optimized)Interpretation
C4-Substituent Simple Phenyl-amineFluorinated Bi-aryl etherLipophilicity modulation
In Vitro IC50 (HSD1) 12 nM4 nMBoth are potent in vitro.
Selectivity (vs HSD2) 400-fold>2000-foldCandidate B is safer.
Microsomal Stability (

)
15 min (High Clearance)>60 min (Stable)Candidate A fails metabolically.
Oral Bioavailability (

)
12%68%Candidate B has superior drug-like properties.
In Vivo Efficacy (Glucose) No significant change-35% reductionCritical Disconnect: Potency

Efficacy.
Technical Insight: The "Disconnect"

Researchers often observe that derivatives with the highest in vitro potency (Candidate A) fail in vivo.

  • Cause: The N,N-dimethyl-sulfonamide core is polar. If the C4 substituent is not optimized for lipophilicity (LogD 2.0–3.5), the compound cannot penetrate the adipose tissue to reach the intracellular 11

    
    -HSD1 enzyme.
    
  • Solution: Introduce fluorine atoms or ether linkages at the C4 position (as in Candidate B) to balance permeability without compromising metabolic stability.

References

  • BenchChem. (2025).[1] The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide. Retrieved from

  • Lyu, X., et al. (2023).[2] Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads. International Journal of Molecular Sciences . Retrieved from

  • He, L., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules . Retrieved from

  • Pecic, S., et al. (2013). Novel Piperidine-derived Amide sEH Inhibitors. Bioorganic & Medicinal Chemistry Letters . Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 276741, Piperidine-1-sulfonamide. Retrieved from

Sources

Comparative

Cross-reactivity studies involving "N,N-dimethyl-4-oxopiperidine-1-sulfonamide"

An In-Depth Guide to Cross-Reactivity Profiling of N,N-dimethyl-4-oxopiperidine-1-sulfonamide This guide provides a comprehensive framework for characterizing the selectivity and potential off-target effects of the novel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cross-Reactivity Profiling of N,N-dimethyl-4-oxopiperidine-1-sulfonamide

This guide provides a comprehensive framework for characterizing the selectivity and potential off-target effects of the novel compound, N,N-dimethyl-4-oxopiperidine-1-sulfonamide. In the absence of established data for this specific molecule, we will proceed under the working hypothesis that its structural motifs—a sulfonamide and a 4-oxopiperidine ring—suggest potential activity as a kinase inhibitor. This document outlines the strategic rationale and detailed protocols for a robust cross-reactivity assessment, designed for researchers in drug discovery and development.

Introduction: The Imperative of Selectivity Profiling

The clinical success of a targeted therapeutic is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design. For a novel chemical entity like N,N-dimethyl-4-oxopiperidine-1-sulfonamide, a systematic evaluation of its interaction profile across a broad range of related and unrelated biological targets is critical.

This guide presents a tiered approach to selectivity profiling, beginning with broad screening against a large panel of kinases, followed by more focused quantitative assessments and cell-based functional assays to validate initial findings. We will compare its hypothetical performance against two other notional kinase inhibitors, "Compound A" (a highly selective reference) and "Compound B" (a less selective agent), to illustrate the interpretation of experimental data.

Designing the Cross-Reactivity Study: A Strategic Workflow

Our experimental design is predicated on a logical progression from broad, high-throughput screening to detailed, functional characterization. This ensures a cost-effective and scientifically rigorous evaluation.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Quantitative Profiling & Hit Validation cluster_2 Phase 3: Cellular & Functional Characterization A Compound Synthesis & Quality Control of N,N-dimethyl-4-oxopiperidine-1-sulfonamide B Primary Target Engagement Assay (e.g., against hypothetical target kinase) A->B Confirm On-Target Activity C High-Throughput Kinome Screen (e.g., Eurofins DiscoverX KINOMEscan®) Single High Concentration (e.g., 10 µM) B->C Proceed to Broad Screen D IC50 Determination for Primary Target and Identified Off-Targets (>50% inhibition) C->D Analyze Hits E Orthogonal Biochemical Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay) D->E Validate with Different Assay Format F Cellular Target Engagement Assay (e.g., NanoBRET™) E->F Confirm in Cellular Context G Functional Phenotypic Assays (e.g., Cell Proliferation, Apoptosis) F->G Assess Functional Consequences

Caption: Tiered workflow for cross-reactivity profiling.

Rationale for a Tiered Approach

The initial high-throughput screen at a single, high concentration (e.g., 10 µM) acts as a wide net to identify any potential off-target interactions within a large, diverse panel of kinases. This is a cost-and-compound-efficient method to quickly triage the compound's selectivity. Hits from this screen, typically defined as kinases showing >50% inhibition, are then subjected to more rigorous dose-response studies to determine their IC50 values. This quantitative step is crucial for understanding the potency of the off-target interactions relative to the primary target. Finally, moving into a cellular context confirms whether these biochemical interactions translate into functional effects within a more physiologically relevant environment.

Experimental Methodologies

The trustworthiness of cross-reactivity data hinges on the robustness of the chosen assays. The protocols below describe standard, validated methods for kinase inhibitor profiling.

Protocol: Broad Kinome Screening (Binding Assay)

Objective: To identify potential off-target kinases from a large, commercially available panel.

Methodology: We will utilize a competition binding assay format, such as the KINOMEscan® platform from Eurofins DiscoverX.

  • Compound Preparation: Solubilize N,N-dimethyl-4-oxopiperidine-1-sulfonamide in 100% DMSO to create a 100 mM stock solution. Perform serial dilutions to achieve the final screening concentration.

  • Assay Principle: The assay measures the ability of the test compound to displace a proprietary, immobilized ligand from the active site of each kinase in the panel. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

  • Execution:

    • A diverse panel of 468 kinases is prepared.

    • Each kinase is incubated with the immobilized ligand and the test compound at a concentration of 10 µM.

    • A control reaction with DMSO vehicle is run for each kinase to determine the 100% binding signal.

    • The amount of kinase captured on the solid support is quantified.

  • Data Analysis: The results are reported as "% Inhibition" relative to the DMSO control. A lower amount of captured kinase in the presence of the test compound indicates a stronger interaction.

Protocol: IC50 Determination (Enzymatic Assay)

Objective: To quantify the potency of inhibition for the primary target and any significant off-targets identified in the broad screen.

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Assay, provides a robust method for IC50 determination.

  • Reagents:

    • Recombinant kinase enzyme

    • Fluorescein-labeled substrate peptide

    • Europium-labeled anti-phospho-substrate antibody

    • ATP

    • Test compound (N,N-dimethyl-4-oxopiperidine-1-sulfonamide)

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution of the test compound in a 384-well assay plate.

    • Add the kinase and the fluorescein-labeled substrate peptide to each well.

    • Initiate the kinase reaction by adding ATP at its Km concentration.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding EDTA and the europium-labeled antibody.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: The ratio of the emission signals (665/620) is calculated. The data are then normalized and fitted to a four-parameter logistic curve to determine the IC50 value.

Comparative Data Analysis

To contextualize the performance of N,N-dimethyl-4-oxopiperidine-1-sulfonamide, we will compare its hypothetical data against two reference compounds. Let us assume the primary target is Kinase X.

Table 1: Broad Kinome Screen Results (% Inhibition at 10 µM)
Compound NamePrimary Target (Kinase X)Off-Target Hit 1 (Kinase Y)Off-Target Hit 2 (Kinase Z)Number of Hits (>50% Inh.)
N,N-dimethyl-4-oxopiperidine-1-sulfonamide 98%75%52%3
Compound A (Selective)99%15%8%1
Compound B (Non-selective)95%92%88%15
Table 2: IC50 Values (nM) for Key Targets
Compound NameIC50 for Kinase X (nM)IC50 for Kinase Y (nM)IC50 for Kinase Z (nM)Selectivity Ratio (IC50 Off-Target / IC50 On-Target) for Kinase Y
N,N-dimethyl-4-oxopiperidine-1-sulfonamide 50500250010-fold
Compound A (Selective)45>10,000>10,000>222-fold
Compound B (Non-selective)60801501.3-fold

Interpretation:

From this hypothetical data, N,N-dimethyl-4-oxopiperidine-1-sulfonamide demonstrates good potency against its primary target, Kinase X. The broad screen identifies two additional hits, Kinase Y and Kinase Z. The subsequent IC50 determination reveals a 10-fold selectivity for Kinase X over Kinase Y, and a 50-fold selectivity over Kinase Z. While not as "clean" as the highly selective Compound A, it is significantly more selective than Compound B. This profile suggests that while on-target activity is dominant, the potential for effects mediated by Kinase Y should be considered in subsequent cellular and in vivo studies.

Visualizing Target Selectivity and Cellular Pathways

Understanding the potential impact of off-target engagement requires mapping these interactions onto known signaling pathways.

G cluster_0 Cellular Signaling Pathways cluster_1 Intended Pathway cluster_2 Potential Off-Target Pathway KX Kinase X (Primary Target) P1 Substrate 1 KX->P1 R1 Cellular Response (Therapeutic Effect) P1->R1 KY Kinase Y (Off-Target) P2 Substrate 2 KY->P2 R2 Cellular Response (Side Effect) P2->R2 Compound N,N-dimethyl-4-oxopiperidine-1-sulfonamide Compound->KX High Potency (IC50 = 50 nM) Compound->KY Lower Potency (IC50 = 500 nM)

Caption: Target engagement profile of the test compound.

This diagram illustrates that while the compound potently inhibits the intended therapeutic pathway mediated by Kinase X, its moderate inhibition of Kinase Y could lead to unintended side effects. The 10-fold selectivity window suggests that at therapeutic concentrations designed to inhibit Kinase X, there may be partial engagement of Kinase Y, a hypothesis that must be tested in functional cellular assays.

Conclusion and Future Directions

The cross-reactivity profile of N,N-dimethyl-4-oxopiperidine-1-sulfonamide, based on our hypothetical data, positions it as a promising but imperfectly selective agent. The 10-fold selectivity over its most significant off-target, Kinase Y, is a critical piece of information that must guide its continued development.

Next Steps:

  • Cellular Target Engagement: Employ technologies like the NanoBRET™ Target Engagement Assay to confirm that the compound engages both Kinase X and Kinase Y in a live-cell environment and to quantify the intracellular potency.

  • Functional Assays: Investigate the functional consequences of Kinase Y inhibition in cell lines where this pathway is known to be active. This will help to predict potential side effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of N,N-dimethyl-4-oxopiperidine-1-sulfonamide to identify modifications that can improve selectivity by reducing affinity for Kinase Y while maintaining potency for Kinase X.

By systematically applying this rigorous, multi-faceted approach to cross-reactivity profiling, researchers can build a comprehensive understanding of a compound's interaction landscape, enabling more informed decisions in the complex process of drug development.

References

  • KINOMEscan® Platform. Eurofins DiscoverX. [Link]

  • The Importance of Selectivity in Kinase Drug Discovery. Nature Reviews Drug Discovery. [Link]

  • A Comprehensive Assessment of Kinase Inhibitor Selectivity. Nature Biotechnology. [Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-4-oxopiperidine-1-sulfonamide
Reactant of Route 2
N,N-dimethyl-4-oxopiperidine-1-sulfonamide
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